Home > Products > Screening Compounds P28342 > (+/-)10(11)-EpDPA
(+/-)10(11)-EpDPA - 895127-65-8

(+/-)10(11)-EpDPA

Catalog Number: EVT-1464089
CAS Number: 895127-65-8
Molecular Formula: C22H32O3
Molecular Weight: 344.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(±)10(11)-EpDPA, likely referring to (±)10(11)-epoxy-docosapentaenoic acid, is identified as a potential biomarker for diabetic nephropathy (DN) progression []. It is mentioned as a metabolite associated with linoleic acid metabolism and fatty-acids β-oxidation pathways, which are significantly inhibited during DN pathogenesis and progression [].

13'-HODE

Relevance: 13'-HODE is structurally related to (+/-)10(11)-EpDPA through their shared origin as fatty acid metabolites. Both compounds are mentioned as significantly reduced in the context of Diabetic Nephropathy (DN) pathogenesis and progression. This suggests a potential link between their metabolic pathways and the development of DN.

Stearidonic Acid

Relevance: Stearidonic acid and (+/-)10(11)-EpDPA fall under the broader category of fatty acids. Their significant reduction in DN, as highlighted in the research, suggests a possible connection between fatty acid metabolism and DN progression. This points toward a potential shared role in DN pathogenesis.

Docosahexaenoic acid

Relevance: Docosahexaenoic acid and (+/-)10(11)-EpDPA belong to the same class of lipids (fatty acids). Their simultaneous decrease in DN, as observed in the studies, suggests a potential interplay between their metabolic pathways and the progression of DN.

Linoleic Acid

Relevance: Linoleic acid is a precursor to (+/-)10(11)-EpDPA within the fatty acid metabolic pathway. The research notes a significant inhibition of linoleic acid metabolism in DN, implying a possible connection between disturbances in this pathway and (+/-)10(11)-EpDPA reduction during DN progression.

Overview

(+/-)10(11)-EpDPA, also known as 10(11)-epoxydocosapentaenoic acid, is a compound derived from docosahexaenoic acid, which is an omega-3 fatty acid. This compound belongs to a class of molecules known as oxylipins, which are bioactive lipids involved in various physiological processes. (+/-)10(11)-EpDPA is particularly noted for its potential anti-inflammatory and neuroprotective properties, making it a subject of interest in biomedical research.

Source

(+/-)10(11)-EpDPA is primarily synthesized from docosahexaenoic acid through enzymatic or chemical modifications. It can also be found in certain marine organisms that metabolize omega-3 fatty acids, reflecting its natural occurrence in fish oils and other marine sources rich in polyunsaturated fatty acids.

Classification

This compound falls under the category of polyunsaturated fatty acids and is specifically classified as an epoxide derivative of docosahexaenoic acid. Its structural uniqueness arises from the presence of an epoxide group, which contributes to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of (+/-)10(11)-EpDPA can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes cytochrome P450 enzymes that catalyze the epoxidation of docosahexaenoic acid. The process typically involves the use of NADPH as a cofactor, facilitating the oxidation reaction that introduces the epoxide functional group .
  2. Chemical Synthesis: Traditional chemical methods may involve the use of reagents that can selectively oxidize the double bond at the 10th and 11th carbon positions of docosahexaenoic acid. These methods may require rigorous control over reaction conditions to achieve high selectivity and yield .

Technical Details

Enzymatic methods are favored due to their specificity and milder reaction conditions compared to chemical approaches. The use of biocatalysts allows for greater control over stereochemistry, producing both enantiomers of (+/-)10(11)-EpDPA .

Molecular Structure Analysis

Structure

The molecular structure of (+/-)10(11)-EpDPA features a long hydrocarbon chain characteristic of fatty acids, with an epoxide group located between the 10th and 11th carbons. The structural formula can be represented as follows:

C22H34O2C_{22}H_{34}O_2

This indicates that it contains 22 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms.

Data

  • Molecular Weight: Approximately 334.51 g/mol.
  • Melting Point: Not extensively documented but expected to be similar to other epoxides in this class.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
Chemical Reactions Analysis

Reactions

(+/-)10(11)-EpDPA can undergo various chemical reactions typical for epoxides:

  1. Ring Opening: The epoxide ring can react with nucleophiles such as water or alcohols, leading to the formation of diols or ethers.
  2. Hydrolysis: In the presence of water, (+/-)10(11)-EpDPA can be hydrolyzed to yield corresponding diols.
  3. Transesterification: This reaction can modify the compound for use in biodiesel production or other applications involving fatty acid derivatives.

Technical Details

The reactivity of the epoxide group makes (+/-)10(11)-EpDPA a versatile intermediate in organic synthesis, allowing for further derivatization into more complex molecules .

Mechanism of Action

Process

The biological activity of (+/-)10(11)-EpDPA is largely attributed to its interaction with cellular signaling pathways. It has been shown to modulate inflammatory responses by influencing cytokine production and cell signaling cascades associated with inflammation .

Data

Research indicates that (+/-)10(11)-EpDPA may exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival in models of neurodegeneration . Additionally, it has been implicated in enhancing synaptic plasticity, which is vital for learning and memory processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a colorless to pale yellow liquid.
  • Odor: Characteristic fatty odor typical of unsaturated fatty acids.
  • Density: Estimated density similar to other long-chain fatty acids.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to heat and light which may lead to degradation.
  • Reactivity: Highly reactive due to the epoxide group; participates readily in nucleophilic addition reactions.

Relevant analyses have shown that variations in environmental conditions (e.g., pH, temperature) can significantly affect its stability and reactivity profiles .

Applications

Scientific Uses

(+/-)10(11)-EpDPA has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for treating conditions such as arthritis and neurodegenerative diseases.
  2. Nutraceuticals: Its presence in omega-3 supplements highlights its importance in dietary formulations aimed at improving cardiovascular health.
  3. Research Tool: Used as a biochemical probe to study lipid metabolism and signaling pathways related to inflammation and neuroprotection.
Introduction to (±)10(11)-EpDPA

Structural Characterization and Isomer Specificity

(±)10(11)-EpDPA (C₂₂H₃₂O₃; molecular weight 344.49 g/mol) features a labile epoxide group spanning carbons 10–11 of its 22-carbon chain, with five cis-configured double bonds at positions C4–C5, C7–C8, C13–C14, C16–C17, and C19–C20. The cis-epoxide ring imposes significant steric constraints that differentiate it from positionally isomeric EpDPAs (e.g., 19,20-EpDPA or 16,17-EpDPA). This stereochemical specificity dictates its biological interactions and metabolic fate [3] [8].

  • Stereochemical Complexity: The racemic nature of biologically synthesized (±)10(11)-EpDPA arises from non-enzymatic epoxidation or incomplete stereoselectivity of CYP450 isoforms. Each enantiomer interacts differentially with target proteins, influencing signaling potency. The 10S,11S enantiomer demonstrates 3-fold greater binding affinity to soluble epoxide hydrolase (sEH) compared to its 10R,11R counterpart, impacting its hydrolysis rate to 10,11-dihydroxydocosapentaenoic acid (DiHDPA) [7] [10].

  • Analytical Differentiation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise isomer separation using C18 reverse-phase columns with acidic mobile phases. Key fragmentation ions at m/z 327.2 [M+H–H₂O]⁺ and m/z 299.3 [M+H–COOH]⁺ confirm the epoxide functionality, while retention times distinguish it from adjacent isomers like 13,14-EpDPA (ΔtR = 0.8 min) [5] [8]. Table 1 summarizes critical structural and analytical parameters.

Table 1: Structural and Analytical Characteristics of (±)10(11)-EpDPA

PropertySpecification
Systematic Name(4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trien-1-yl]-2-oxiranyl}nonadeca-4,7-dienoic acid
Molecular FormulaC₂₂H₃₂O₃
CAS Registry Number895127-65-8
Exact Mass (monoisotopic)344.2352 g/mol
Retention Time (C18 LC-MS)12.3 ± 0.2 min
Characteristic MS/MS Ions327.2 [M+H–H₂O]⁺; 299.3 [M+H–COOH]⁺; 261.1 [C₁₆H₂₁O₂]⁺
SolubilityEthanol > DMSO > aqueous buffers (logP = 5.7)

Role in Omega-3 Polyunsaturated Fatty Acid (PUFA) Metabolism

(±)10(11)-EpDPA occupies a pivotal node in the CYP450 branch of omega-3 fatty acid metabolism. It is synthesized primarily through the epoxidation of docosapentaenoic acid (DPA, 22:5 n-3) or directly from DHA via β-oxidation followed by CYP-mediated oxidation. Its metabolic flux is dynamically regulated by enzymatic competition and substrate availability [1] [9].

  • Biosynthetic Pathways:
  • Direct Route: Microsomal CYP2C and CYP2J isoforms convert DHA to EpDPA regioisomers, with hepatic CYP2C8 showing highest activity toward the C10–C11 position (Vmax = 12.3 nmol/min/mg protein).
  • Indirect Route: DPA (22:5 n-3) undergoes CYP epoxidation followed by elongase-mediated desaturation to form (±)10(11)-EpDPA. This pathway dominates in neuronal tissues where DPA concentrations exceed DHA [1] [7].

  • Metabolic Regulation:(±)10(11)-EpDPA serves as a high-affinity substrate for soluble epoxide hydrolase (sEH), with a Km of 5.1 µM for human recombinant enzyme. sEH catalyzes its hydrolysis to 10,11-DiHDPA, drastically reducing its biological half-life (<2 min in vivo). Pharmacological sEH inhibition (e.g., with TPPU) increases (±)10(11)-EpDPA concentrations 8-fold in hippocampal tissue, amplifying its neuroprotective effects [3] [6]. Table 2 details key enzymatic parameters.

Table 2: Kinetic Parameters of (±)10(11)-EpDPA Metabolism

EnzymeReactionKm (µM)Vmax (nmol/min/mg)Tissue Localization
CYP2C8Epoxidation of DHA18.2 ± 2.112.3 ± 1.4Liver, endothelium
CYP2J2Epoxidation of DHA24.7 ± 3.58.9 ± 0.9Heart, brain
Soluble Epoxide HydrolaseHydrolysis to 10,11-DiHDPA5.1 ± 0.729.6 ± 2.8Ubiquitous (cytosolic)
COX-2*Competitive inhibitionIC₅₀ = 0.8 µMInflamed tissues

*COX-2 inhibition reduces prostanoid synthesis, shifting oxylipin balance toward epoxy metabolites [4] [7].

Biological Significance in Inflammation and Neuroprotection

(±)10(11)-EpDPA demonstrates potent bioactivity in two interconnected physiological domains: inflammation resolution and neuronal protection. Its mechanisms involve direct receptor modulation, transcriptional regulation, and interference with pro-inflammatory signaling cascades [2] [4] [6].

  • Anti-Inflammatory Mechanisms:
  • Cytokine Suppression: At 100 nM, (±)10(11)-EpDPA reduces IL-1β-induced IL-6 secretion by 78% in human macrophages through IκB kinase inhibition, preventing NF-κB nuclear translocation. This effect is amplified 3-fold when combined with sEH inhibitors [4] [6].
  • Specialized Pro-Resolving Mediator (SPM) Synergy: (±)10(11)-EpDPA potentiates resolvin D1 (RvD1)-mediated phagocytosis of apoptotic neutrophils by 40%, accelerating inflammation resolution. It upregulates RvD1 receptor ALX/FPR2 expression via PPARγ-dependent transcription [4].

  • Neuroprotective Actions:

  • Hippocampal Neurogenesis: In human hippocampal progenitor cells (HPC0A07/03C), 10 nM (±)10(11)-EpDPA reverses IL-1β-induced neurogenesis impairment by 92% and reduces apoptosis by 65%. This occurs through STAT3 phosphorylation and BDNF upregulation, independent of COX or LOX pathways [2] [6].
  • Clinical Correlation: Plasma (±)10(11)-EpDPA concentrations correlate negatively with depressive symptom severity (Hamilton Rating Scale; r = –0.72, p<0.01) in major depressive disorder patients. EPA/DHA supplementation elevates plasma EpDPA levels 3.8-fold, paralleling clinical improvement [6].

  • Molecular Targets and Signaling:

  • sEH-Dependent Effects: As a competitive sEH substrate (Ki = 2.3 µM), (±)10(11)-EpDPA increases endogenous epoxy fatty acid pools, collectively enhancing anti-apoptotic ERK1/2 signaling.
  • Ion Channel Modulation: In dorsal root ganglia, 1 µM (±)10(11)-EpDPA activates Ca²⁺-activated K⁺ channels (BKCa), hyperpolarizing neurons and reducing pain signaling. This underlies its antihyperalgesic effects in neuropathic pain models [7]. Table 3 summarizes key biological activities.

Table 3: Biological Activities of (±)10(11)-EpDPA in Experimental Systems

Biological FunctionExperimental ModelEffective ConcentrationKey MechanismsEffect Size vs. Control
Neurogenesis enhancementHuman hippocampal progenitors10 nMSTAT3 activation; BDNF ↑92% recovery from IL-1β damage
IL-6 inhibitionHuman macrophages100 nMIκB kinase inhibition; NF-κB nuclear import blockade78% reduction vs. LPS control
AntihyperalgesiaMurine neuropathic pain model1 mg/kg i.p.BKCa channel activation75% mechanical threshold increase
Angiogenesis suppressionHuman umbilical vein endothelial cells500 nMVEGF-R2 internalization; ERK1/2 dephosphorylation68% tube formation inhibition
PPARγ activation*Transfected COS-7 reporter cells1 µMDirect ligand binding (Kd = 3.1 µM)4.2-fold transactivation

*PPARγ: Peroxisome proliferator-activated receptor gamma; mediates anti-inflammatory gene expression [6] [9] [10].

Properties

CAS Number

895127-65-8

Product Name

(+/-)10(11)-EpDPA

IUPAC Name

(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid

Molecular Formula

C22H32O3

Molecular Weight

344.5

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1

InChI Key

YYZNJWZRJUGQCW-VABGYXHOSA-N

SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O

Synonyms

(±)10,11-EDP;(±)10,11-EpDPE;(±)10,11-epoxy DPA;(±)10,11-epoxy Docosapentaenoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.